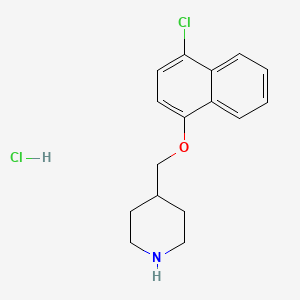

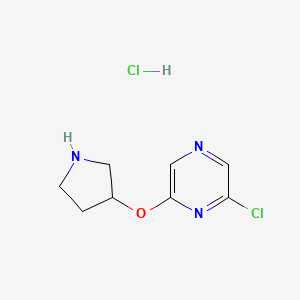

4-Chloro-1-naphthyl 4-piperidinylmethyl ether hydrochloride

Overview

Description

4-Chloro-1-naphthyl 4-piperidinylmethyl ether hydrochloride, commonly known as 4-CN-PPH, is an important organic compound used in a wide range of scientific fields. It is a white crystalline solid with a molecular weight of 350.9 g/mol, and is soluble in both water and ethanol. 4-CN-PPH is primarily used as a research tool in the areas of organic synthesis, biochemistry, and physiological research.

Scientific Research Applications

Palladium-catalysed Reduction and Derivatization

One study explored the palladium-catalysed reduction of heteroaromatic naphthyl ethers, examining structural effects on reactivity. This research indicated that certain derivatizing agents, such as 5-chloro-1-phenyltetrazole, act more effectively than others for naphthyl methanols, highlighting the nuanced reactivity of naphthyl ether derivatives under specific conditions (Frija et al., 2005).

Development of Thermally Stable Polymers

Research into novel pyridine-based ether ester diamines led to the development of thermally stable poly (ether ester amide)s. This work underscores the importance of naphthyl derivatives in creating polymers with significant thermal resistance, beneficial for various engineering applications (Mehdipour‐Ataei et al., 2004).

Synthesis and Characterization of Poly(ether sulfone)s

Another study involved the synthesis and characterization of poly(aryl ether sulfone)s containing the 1,4-naphthylene moiety, demonstrating high glass transition temperatures and good solubility in common organic solvents. This research is pertinent for applications requiring materials with excellent thermal stability and solvent resistance (Xi & Jin, 2000).

Intramolecular Exciplex Formation

A fascinating study on poly(aryl ether) dendrimers with a naphthyl core group showed that these structures undergo intramolecular exciplex formation, a process of significant interest for understanding molecular electronics and photonics (Li et al., 2009).

Microwave-assisted Synthesis for Neurite Outgrowth Potentiation

Research on the microwave-assisted synthesis of specific naphthalen-1-ylmethyl derivatives, such as B-355252, explored their role in enhancing nerve growth factor-induced neurite outgrowth, offering insights into the potential therapeutic applications of naphthyl ethers in neurobiology (Williams et al., 2010).

Safety and Hazards

While specific safety and hazard information for 4-Chloro-1-naphthyl 4-piperidinylmethyl ether hydrochloride is not available in the search results, general safety measures for handling chemicals should be followed. These include avoiding inhalation or ingestion, washing thoroughly after handling, and storing in a dry, cool, and well-ventilated place .

properties

IUPAC Name |

4-[(4-chloronaphthalen-1-yl)oxymethyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClNO.ClH/c17-15-5-6-16(14-4-2-1-3-13(14)15)19-11-12-7-9-18-10-8-12;/h1-6,12,18H,7-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRSBVDAUIOTSIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1COC2=CC=C(C3=CC=CC=C32)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-1-naphthyl 4-piperidinylmethyl ether hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(2-Methoxy-4-propylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424571.png)

![2-{2-[(4-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1424572.png)

![3-{2-[(4-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1424574.png)

![4-[(2-Chloro-4-methoxyphenoxy)methyl]piperidine hydrochloride](/img/structure/B1424578.png)

![3-{2-[(3-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1424583.png)

![2-[Methyl(3-pyrrolidinyl)amino]-1-ethanol dihydrochloride](/img/structure/B1424592.png)

![3-[2-(2-Chloro-4-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424594.png)